molecular formula C18H18ClNO3S2 B2811726 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1448131-06-3

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2811726
CAS No.: 1448131-06-3
M. Wt: 395.92
InChI Key: ITQQHDQICZESBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18ClNO3S2 and its molecular weight is 395.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Shah et al. (2014) involved synthesizing a series of compounds similar to 2-(Benzylthio)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone. These compounds were characterized by IR, 1H NMR, and Spectroscopic data. They were tested for their antibacterial and antifungal activities, demonstrating the potential of these compounds in microbial studies (Shah et al., 2014).

Antimicrobial Activity

  • Mistry and Desai (2006) synthesized a series of azetidin-2-ones, which are pharmacologically active. These compounds were screened for antibacterial activity against various bacteria and antifungal activity against Candida albicans, highlighting the antimicrobial potential of azetidin-2-ones (Mistry & Desai, 2006).

Antibacterial Activity

  • Chung et al. (1992) synthesized a monocyclic analogue similar to this compound. The antibacterial activities of this β-lactam compound were, however, found to be quite low compared to cefotaxime, offering insights into its limited antibacterial efficacy (Chung et al., 1992).

Monobactam Synthesis

  • A study by Haruo et al. (1988) involved the synthesis of monobactam analogues using a key intermediate similar to this compound. These compounds showed strong activity against gram-negative bacteria, except Pseudomonas aeruginosa, and exhibited excellent stability to β-lactamases (Haruo et al., 1988).

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S2/c19-15-6-8-16(9-7-15)25(22,23)17-10-20(11-17)18(21)13-24-12-14-4-2-1-3-5-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQQHDQICZESBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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